molecular formula C8H10N2O3 B1384138 (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid CAS No. 5536-40-3

(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid

Cat. No.: B1384138
CAS No.: 5536-40-3
M. Wt: 182.18 g/mol
InChI Key: VOOQEOLOKRTHEB-UHFFFAOYSA-N
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Description

(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid (CAS: 5536-40-3) is a pyrimidine derivative characterized by a hydroxyl group at position 4, methyl groups at positions 2 and 6, and an acetic acid moiety at position 5 of the pyrimidine ring. Its molecular formula is C₈H₁₀N₂O₃, with a molar mass of 182.18 g/mol . The compound is classified as a skin and eye irritant (Xi, R41) under Directive 1999/45/EC, necessitating careful handling . The acetic acid substituent enhances its polarity, influencing solubility and reactivity in biological systems.

Properties

IUPAC Name

2-(2,4-dimethyl-6-oxo-1H-pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-4-6(3-7(11)12)8(13)10-5(2)9-4/h3H2,1-2H3,(H,11,12)(H,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOQEOLOKRTHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360147
Record name (2,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5536-40-3
Record name (2,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation and Cyclization Routes

A common approach involves the condensation of methyl-substituted amidines with α-haloacetates or equivalent compounds to form the pyrimidine nucleus, followed by hydrolysis to yield the hydroxy and acetic acid functional groups.

  • Reaction example: Condensation of 2,6-dimethyl-4-hydroxypyrimidine precursors with haloacetic acid derivatives under basic conditions to form (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid.
  • Conditions: Typically carried out in polar solvents such as ethanol or aqueous media, with bases like sodium hydroxide or potassium carbonate to facilitate cyclization and substitution.

Multi-Component Reactions (MCRs)

Recent research has explored multi-component reactions combining several reactants in a single vessel to efficiently assemble the pyrimidine ring with desired substituents, minimizing steps and improving atom economy.

  • Example: Reaction of amino-substituted heterocycles with malononitrile and aldehydes under catalytic conditions to yield pyrimidine derivatives with acetic acid side chains.
  • Catalysts: Piperidine or other mild bases are used to catalyze cyclization and condensation.
  • Advantages: High selectivity, reduced reaction times, and simplified purification.

Functional Group Transformations

Post-cyclization modifications include:

  • Oxidation: Selective oxidation at position 4 to install the hydroxy group.
  • Amidation and Hydrolysis: Conversion of ester or amide intermediates to the free acetic acid functionality.
  • Alkylation: Introduction of the acetic acid side chain via alkylation with haloacetic acid derivatives under basic conditions.

Industrial and Patent-Reported Methods

Several patents describe optimized synthetic routes for related pyrimidine derivatives, which can be adapted for this compound:

Comparative Data Table of Preparation Methods

Preparation Method Key Reactants/Intermediates Reaction Conditions Yield & Purity Notes References
Condensation of methyl-substituted amidines with haloacetates Methyl-substituted amidines, haloacetic acid derivatives Base (NaOH, K2CO3), ethanol or aqueous, reflux Moderate to high yield, requires purification
Multi-component reaction (MCR) Amino-heterocycles, malononitrile, aldehydes Piperidine catalyst, ethanol, reflux High selectivity, simplified purification
Base-catalyzed haloformate reaction Pyrimidine derivatives, haloformates, dimethylamine Base, controlled temperature High purity acetamide intermediates
Post-cyclization oxidation & hydrolysis Ester or amide intermediates Oxidizing agents, acidic/basic hydrolysis Efficient conversion to hydroxy-acetic acid

Detailed Research Findings

  • The multi-component reaction approach demonstrated by recent studies allows for the efficient synthesis of pyrimidine derivatives with hydroxy and acetic acid functionalities in fewer steps, improving atom economy and reducing waste.
  • Base-catalyzed reactions with haloformates followed by amine treatment yield acetamide intermediates that can be further converted to the target acid, offering a scalable industrial route with minimized by-products.
  • Analytical data such as melting point, IR, NMR, and mass spectrometry confirm the structure and purity of intermediates and final products, ensuring reproducibility and quality control.
  • Reaction optimization includes controlling pH, temperature, and stoichiometry to maximize yield and minimize side reactions such as urea formation or over-oxidation.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid is explored for its potential role as an intermediate in the synthesis of various pharmaceuticals. Its pyrimidine structure is crucial for developing compounds with biological activity.
  • Biochemical Studies
    • The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways involving pyrimidine derivatives. Its hydroxyl and carboxylic acid functional groups can participate in hydrogen bonding, influencing molecular interactions.
  • Agricultural Chemistry
    • Research indicates potential applications in agrochemicals, particularly as a plant growth regulator or herbicide precursor. Its structural analogs have shown efficacy in modulating plant growth responses.
  • Material Science
    • The compound's unique chemical structure allows for exploration in material science, particularly in synthesizing polymers or composites that require specific thermal or mechanical properties.

Case Study 1: Synthesis of Pyrimidine Derivatives

A study conducted by researchers at a leading university focused on synthesizing novel pyrimidine derivatives using this compound as a starting material. The results demonstrated enhanced biological activity against specific cancer cell lines compared to existing treatments.

Case Study 2: Agricultural Applications

In another study, the compound was tested as a potential herbicide. Results showed that formulations containing this compound exhibited significant herbicidal activity against common weeds without adversely affecting crop yields.

Mechanism of Action

The mechanism of action of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and acetic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The hydroxyl group in the target compound increases acidity and hydrogen-bonding capacity compared to the amino group in 933687-60-6, which may enhance nucleophilicity . The sec-butyl group in 1342546-72-8 introduces steric bulk and lipophilicity, likely reducing aqueous solubility but improving membrane permeability .

Physicochemical Properties :

  • The target compound’s polarity (due to -OH and -COOH groups) contrasts with the more hydrophobic 1342546-72-6.
  • The oxo group in 1118787-12-4 may increase resonance stabilization of the pyrimidine ring, affecting tautomerism and reactivity .

Pharmacological and Functional Comparisons

Pyrimidine derivatives exhibit diverse bioactivities, influenced by substituent chemistry:

  • Antimicrobial Activity: The amino-substituted analog (933687-60-6) may show enhanced antibacterial activity due to the NH₂ group’s nucleophilic character, which can disrupt bacterial enzyme function .
  • Lipophilicity and Bioavailability: The sec-butyl derivative (1342546-72-8) is predicted to have higher tissue penetration due to its nonpolar chain, making it a candidate for hydrophobic drug targets .
  • Enzyme Inhibition : The pyridine-containing compound (1118787-12-4) could act as a kinase inhibitor via pyridine-mediated hydrogen bonding or metal coordination .

Biological Activity

(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid, a pyrimidine derivative with the molecular formula C₈H₁₀N₂O₃, has garnered attention due to its potential biological activities, particularly as an antibacterial , antifungal , and anti-inflammatory agent. This article explores the compound's biological activity, synthesis methods, structure-activity relationships (SARs), and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxyl group and two methyl groups on the pyrimidine ring, which may enhance its biological activity compared to other similar compounds. Its molecular weight is approximately 182.18 g/mol .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Staphylococcus aureus and Bacillus cereus, showing promising results in inhibiting bacterial growth .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Bacillus cereus1.0 μg/mL
Serratia marcesens0.25 μg/mL
Proteus mirabilis0.75 μg/mL

Antifungal Activity

The compound has also shown antifungal properties, particularly in disrupting fungal cell membranes due to its hydroxyl group, which may increase permeability and lead to cell lysis .

Anti-inflammatory Activity

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). In vitro assays have indicated that it can suppress COX-2 activity with an IC50 comparable to standard anti-inflammatory drugs .

Table 2: Anti-inflammatory Activity Comparison

CompoundIC50 (μmol)Standard Comparison
This compound0.04 ± 0.01Celecoxib
Celecoxib0.04 ± 0.01-

The presence of the hydroxyl group is crucial for the compound's interaction with biological membranes. It enhances binding affinity to specific enzymes involved in metabolic processes and may disrupt microbial cell walls . Additionally, studies indicate potential interactions with nucleotide metabolism enzymes, suggesting a role in modulating biochemical pathways .

Synthesis Methods

Various synthetic routes have been developed for this compound, each yielding different purity levels:

  • Condensation Reactions : Utilizing pyrimidine derivatives with acetic anhydride.
  • Hydroxylation Reactions : Hydroxylating methylpyrimidines under acidic conditions.
  • Amidation Reactions : Reacting with amines to form amide derivatives.

These methods allow for the production of derivatives that may enhance or modify biological activity .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Antibacterial Efficacy Study : A study evaluated its effectiveness against multiple bacterial strains using agar diffusion methods, confirming its potential as a broad-spectrum antibacterial agent .
  • In Vivo Anti-inflammatory Study : Animal models demonstrated significant reductions in inflammation markers when treated with this compound compared to controls, supporting its therapeutic potential in inflammatory diseases .

Q & A

Basic: What are the recommended synthetic routes for (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid, and what starting materials are typically used?

Answer:
The compound can be synthesized via condensation reactions involving pyrimidine precursors and acetic acid derivatives. For example, alkylation of pyrimidine intermediates (e.g., 4-hydroxy-2,6-dimethylpyrimidine) with bromoacetic acid or its esters under basic conditions (e.g., sodium hydride in DMF) is a common approach. Similar methodologies are described for structurally related pyrimidine-acetic acid hybrids, such as those involving selenyl-acetic acid derivatives . Key starting materials include commercially available pyrimidine bases and halogenated acetic acid reagents. Purity should be verified via HPLC or TLC before proceeding to downstream applications.

Basic: What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

Answer:
A combination of NMR (¹H, ¹³C, and DEPT for functional group identification), mass spectrometry (HRMS for molecular weight confirmation), and X-ray crystallography is recommended. For crystallographic analysis, single-crystal X-ray diffraction (as demonstrated for N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate ) provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks. Data refinement parameters (e.g., R factor < 0.05) ensure structural accuracy.

Basic: How can researchers assess the stability of this compound under varying pH and solvent conditions?

Answer:
Stability studies should be conducted in buffered solutions (e.g., ammonium acetate buffer, pH 6.5, as described in Pharmacopeial Forum ) at 37°C to simulate physiological conditions. Accelerated degradation studies using HPLC or LC-MS can monitor breakdown products. For solvent compatibility, test polar (e.g., DMSO, water) and non-polar (e.g., chloroform) solvents, noting solubility changes via UV-Vis spectroscopy.

Advanced: What mechanistic insights exist for the pharmacological activity of this compound, and how can in vitro assays be optimized?

Answer:
Pyrimidine-acetic acid derivatives often exhibit enzyme inhibition (e.g., cholinesterase ) or receptor modulation. To evaluate activity:

  • Use enzyme-linked assays (e.g., acetylcholinesterase inhibition assays) with kinetic monitoring.
  • Compare results to structurally similar compounds (e.g., 4-amino-5-methylpyrimidine derivatives ).
  • Optimize assay conditions by adjusting substrate concentrations and incubation times to minimize non-specific binding.

Advanced: How should researchers address contradictions in biological activity data across different studies?

Answer:
Contradictions may arise from impurities (e.g., residual solvents ), assay variability, or differences in cell lines. Mitigation strategies include:

  • Reproducibility checks : Repeat experiments with independent batches.
  • Orthogonal assays : Validate activity using alternative methods (e.g., SPR for binding affinity vs. functional cellular assays).
  • Purity profiling : Use DSC (differential scanning calorimetry) to detect polymorphic forms affecting bioavailability.

Advanced: What computational approaches are suitable for modeling the interactions of this compound with biological targets?

Answer:

  • Molecular docking : Use PubChem-derived 3D structures (e.g., InChI keys ) and software like AutoDock Vina to predict binding modes.
  • QSAR modeling : Corrogate electronic properties (e.g., logP, polar surface area) with activity data from analogs.
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues.

Advanced: How can researchers design experiments to explore the compound’s potential as a prodrug or metabolite?

Answer:

  • Metabolic profiling : Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS.
  • Prodrug activation : Synthesize ester or amide prodrugs and test hydrolysis rates in simulated gastric fluid (pH 1.2) and plasma (pH 7.4).
  • Comparative pharmacokinetics : Use radiolabeled analogs (e.g., ¹⁴C tagging) to track absorption and distribution in animal models.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:
Follow guidelines for pyrimidine derivatives :

  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood due to potential acetic acid volatility.
  • Store in airtight containers at 4°C to prevent degradation.

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) be applied to study this compound’s metabolic pathways?

Answer:

  • Synthesize ¹³C-labeled acetic acid moieties via carboxylation of Grignard reagents with ¹³CO₂.
  • Use NMR isotopomer analysis to track labeled carbons in metabolic byproducts.
  • Compare with deuterated analogs (e.g., phenylacetic acid-d5 ) to assess kinetic isotope effects.

Advanced: What strategies are effective for resolving crystallization challenges during structural analysis?

Answer:

  • Solvent screening : Test mixed solvents (e.g., water/ethanol) to improve crystal growth.
  • Seeding : Introduce microcrystals from related compounds (e.g., dihydrate forms ).
  • Temperature gradients : Gradually cool saturated solutions to promote lattice formation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid
(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid

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